Cas no 2679931-58-7 ((2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

(2S)-3,3-Difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid is a fluorinated amino acid derivative featuring a phenyl group and an allyloxycarbonyl (Alloc) protected amine. The difluoromethyl substitution adjacent to the chiral center enhances metabolic stability and influences electronic properties, making it valuable in medicinal chemistry and peptide synthesis. The Alloc group provides orthogonal protection for selective deprotection under mild conditions, facilitating controlled modifications. Its stereospecific (2S) configuration ensures precise chiral applications. This compound is particularly useful in the design of enzyme inhibitors, prodrugs, and bioactive probes, where fluorine incorporation improves binding affinity and pharmacokinetics. Suitable for advanced synthetic applications, it offers versatility in organic and pharmaceutical research.
(2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid structure
2679931-58-7 structure
Product name:(2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
CAS No:2679931-58-7
MF:C13H13F2NO4
Molecular Weight:285.24343085289
CID:5630233
PubChem ID:165907698

(2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
    • 2679931-58-7
    • EN300-28286967
    • (2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid
    • インチ: 1S/C13H13F2NO4/c1-2-8-20-12(19)16-10(11(17)18)13(14,15)9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,16,19)(H,17,18)/t10-/m0/s1
    • InChIKey: BOEACBDQHBHPRY-JTQLQIEISA-N
    • SMILES: FC(C1C=CC=CC=1)([C@H](C(=O)O)NC(=O)OCC=C)F

計算された属性

  • 精确分子量: 285.08126422g/mol
  • 同位素质量: 285.08126422g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 20
  • 回転可能化学結合数: 7
  • 複雑さ: 367
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 75.6Ų

(2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28286967-2.5g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
2.5g
$5724.0 2023-09-08
Enamine
EN300-28286967-10g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
10g
$12560.0 2023-09-08
Enamine
EN300-28286967-5.0g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
5g
$8470.0 2023-05-25
Enamine
EN300-28286967-0.1g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
0.1g
$2571.0 2023-09-08
Enamine
EN300-28286967-0.5g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
0.5g
$2804.0 2023-09-08
Enamine
EN300-28286967-1.0g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
1g
$2921.0 2023-05-25
Enamine
EN300-28286967-0.25g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
0.25g
$2687.0 2023-09-08
Enamine
EN300-28286967-10.0g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
10g
$12560.0 2023-05-25
Enamine
EN300-28286967-5g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
5g
$8470.0 2023-09-08
Enamine
EN300-28286967-0.05g
(2S)-3,3-difluoro-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid
2679931-58-7
0.05g
$2454.0 2023-09-08

(2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid 関連文献

(2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acidに関する追加情報

Introduction to (2S)-3,3-Difluoro-3-Phenyl-2-{(Prop-2-en-1-yloxy)Carbonylamino}Propanoic Acid (CAS No. 2679931-58-7)

The compound (2S)-3,3-difluoro-3-phenyl-2-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid with CAS number No. 2679931-58-7 is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, which make it a promising candidate for various applications in drug development and advanced materials.

Structure and Synthesis: The molecule features a chiral center at the second carbon atom of the propanoic acid backbone, designated as the (S) configuration. The presence of two fluorine atoms on the third carbon introduces steric hindrance and electronic effects that are critical for its biological activity. The phenyl group attached to the same carbon further enhances the molecule's aromaticity and stability. The propargyl ester group, derived from propargyl alcohol, adds another layer of complexity to the molecule's structure.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through a combination of organocatalytic reactions and stereoselective methodologies. Researchers have employed asymmetric induction techniques to achieve high enantiomeric excess, which is essential for its pharmacological applications.

Biological Activity and Applications: Studies have shown that (2S)-3,3-difluoro...propanoic acid exhibits potent inhibitory activity against several enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a potential lead compound for developing novel therapeutic agents.

In addition to its pharmacological applications, this compound has shown promise in materials science as a building block for constructing advanced polymers and nanoparticles. Its unique functional groups allow for versatile chemical modifications, enabling the creation of materials with tailored properties.

Toxicological Studies: Recent toxicological evaluations have highlighted the safety profile of this compound under various experimental conditions. Researchers have demonstrated that it exhibits low toxicity in acute and chronic toxicity studies, making it suitable for further preclinical development.

Future Directions: Ongoing research is focused on optimizing the synthesis of (2S)-3,3-difluoro...propanoic acid to enhance its scalability and reduce production costs. Additionally, efforts are being made to explore its potential in other therapeutic areas such as oncology and neurodegenerative diseases.

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